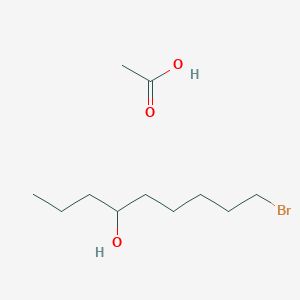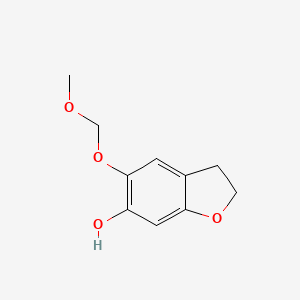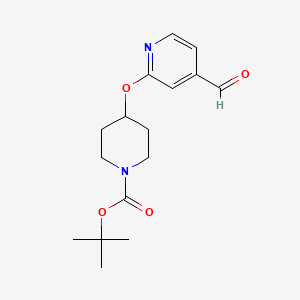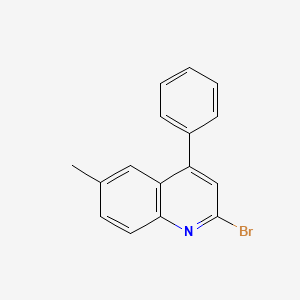
6-Hydroxybenzene-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Hydroxybenzene-1,2,4-tricarboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Catalysts such as vanadium pentoxide (V2O5) can be employed to facilitate the oxidation of 1,2,4-trimethylbenzene. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-ketobenzene-1,2,4-tricarboxylic acid.
Reduction: Formation of 6-hydroxybenzene-1,2,4-tricarboxylic alcohol.
Substitution: Formation of 6-halobenzene-1,2,4-tricarboxylic acid.
Applications De Recherche Scientifique
6-Hydroxybenzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 6-hydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions. This interaction can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimellitic acid (benzene-1,2,4-tricarboxylic acid): Similar structure but lacks the hydroxyl group.
Hemimellitic acid (benzene-1,2,3-tricarboxylic acid): Different arrangement of carboxylic acid groups.
Trimesic acid (benzene-1,3,5-tricarboxylic acid): Different arrangement of carboxylic acid groups.
Uniqueness
6-Hydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for applications requiring specific interactions with other molecules or metal ions .
Propriétés
Numéro CAS |
113665-35-3 |
|---|---|
Formule moléculaire |
C9H6O7 |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
6-hydroxybenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H6O7/c10-5-2-3(7(11)12)1-4(8(13)14)6(5)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
ZMPSHRMZKUPMOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)

![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)

![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)
![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)







